Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate chemical properties
Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate chemical properties
An In-Depth Technical Guide to Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate: Properties, Synthesis, and Application in CCR2 Antagonist Development
Abstract
Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate is a pivotal, yet often uncharacterized, intermediate in medicinal chemistry. Its structural arrangement, featuring a carbamate-protected amine and a primary alcohol on a trans-disubstituted cyclohexane scaffold, makes it an essential building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and a thorough examination of its primary application as a precursor to C-C Chemokine Receptor Type 2 (CCR2) antagonists—a promising class of therapeutics for a host of inflammatory and autoimmune diseases. This document serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of this versatile molecule.
Core Physicochemical and Structural Properties
Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate is a bifunctional organic molecule designed for multi-step organic synthesis. The benzyl carbamate (Cbz) group serves as a robust and widely-used protecting group for the primary amine, stable to a variety of reaction conditions but readily removable via catalytic hydrogenation. The primary hydroxyl group provides a reactive handle for further functionalization.
While specific experimental data such as melting and boiling points are not widely reported for this non-commercial intermediate, its properties can be reliably inferred from its structure and data from closely related isomers.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate | N/A |
| CAS Number | 213672-68-5 | [1][2][3] |
| Molecular Formula | C₁₅H₂₁NO₃ | [3][4] |
| Molecular Weight | 263.34 g/mol | [3][4] |
| Appearance | Pale yellow oil (inferred) | [4] |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane | [4] |
| Storage | Store at 0-8°C | [4] |
Synthesis Protocol: N-Protection of trans-(2-Aminomethyl)cyclohexylmethanol
The most direct and reliable synthesis of the title compound involves the protection of the primary amine of trans-(2-aminomethyl)cyclohexylmethanol. The selection of benzyl chloroformate as the protecting group reagent is strategic; it reacts selectively with the more nucleophilic amine over the hydroxyl group under basic conditions and yields the stable Cbz-protected product.
Causality in Experimental Design:
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Reagent Choice: Benzyl chloroformate is the classic reagent for introducing the Cbz group. Its reactivity is easily controlled at reduced temperatures.
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Base: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial. Its role is to act as a proton sponge, neutralizing the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.
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Solvent: Dichloromethane (DCM) is an excellent choice as it is aprotic and effectively dissolves both the starting material and reagents without participating in the reaction.
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Temperature Control: The reaction is initiated at 0°C (ice bath) to moderate the initial exothermic reaction upon addition of the highly reactive benzyl chloroformate, thereby minimizing side reactions. Allowing the reaction to warm to room temperature ensures completion.
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Workup: The aqueous workup sequence is designed to remove impurities. The HCl wash removes any remaining base, the sodium bicarbonate wash removes any unreacted acidic species, and the brine wash begins the drying process by removing bulk water before the application of a drying agent like sodium sulfate.
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Purification: Flash column chromatography is the standard and most effective method for purifying the product to a high degree, separating it from any unreacted starting material or minor byproducts.
Step-by-Step Experimental Methodology
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Preparation: To a solution of trans-(2-aminomethyl)cyclohexylmethanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.2 eq).
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Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
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Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Once the starting material is consumed, quench the reaction by adding deionized water.
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Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (aq), saturated sodium bicarbonate (aq), and brine.
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Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate as a pure product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Application in Drug Development: A Key Intermediate for CCR2 Antagonists
The primary significance of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate in the pharmaceutical industry is its role as a key intermediate for a new generation of potent CCR2 antagonists.[5]
The CCR2-CCL2 Signaling Axis and Inflammation
The C-C chemokine receptor type 2 (CCR2) is a protein expressed on the surface of immune cells, most notably monocytes and macrophages.[6] Its primary ligand is the chemokine CCL2, also known as Monocyte Chemoattractant Protein-1 (MCP-1). The binding of CCL2 to CCR2 initiates a signaling cascade that directs the migration of these monocytes from the bloodstream into tissues at sites of injury or infection.[6][7]
While this is a vital part of the normal immune response, the chronic and excessive recruitment of these cells is a key pathological driver in many diseases.[8] This includes autoimmune disorders like rheumatoid arthritis and multiple sclerosis, metabolic conditions such as obesity and type 2 diabetes (where macrophage infiltration into adipose tissue causes inflammation), liver fibrosis, and even cancer, where tumor-associated macrophages can promote tumor growth.[6][7][8][9]
Mechanism of Action for CCR2 Antagonists
CCR2 antagonists are small molecule drugs designed to competitively bind to the CCR2 receptor, physically blocking the natural ligand CCL2 from docking.[6] By inhibiting this interaction, the antagonists effectively cut the signaling pathway that calls monocytes to the site of inflammation. This reduces the infiltration of inflammatory cells, thereby dampening the chronic inflammatory response and potentially halting or reversing disease progression.[7][8] The use of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate allows for the precise construction of molecules that fit into the binding pocket of the CCR2 receptor.
Mechanism of CCR2 Antagonism Diagram
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